3,3-dimethyl-1-(3-{[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl]carbonyl}phenyl)-2-azetanone
Description
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Properties
IUPAC Name |
3,3-dimethyl-1-[3-[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)triazole-4-carbonyl]phenyl]azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c1-13-16-8-5-9-17(16)24-21(23-13)28-11-18(25-26-28)19(29)14-6-4-7-15(10-14)27-12-22(2,3)20(27)30/h4,6-7,10-11H,5,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYMZYMCJYCXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)N3C=C(N=N3)C(=O)C4=CC(=CC=C4)N5CC(C5=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
Based on the structural similarity to imidazole and indole derivatives, it can be inferred that the compound may interact with its targets through a variety of mechanisms, potentially including competitive inhibition, allosteric modulation, or covalent modification.
Biochemical Pathways
Compounds with similar structures, such as imidazole and indole derivatives, have been shown to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis.
Pharmacokinetics
Compounds with similar structures, such as imidazole and indole derivatives, are generally known to be highly soluble in water and other polar solvents, which can influence their bioavailability.
Biological Activity
3,3-Dimethyl-1-(3-{[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl]carbonyl}phenyl)-2-azetanone (CAS No. 860785-47-3) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula: C22H22N6O2
Molecular Weight: 402.45 g/mol
Structure: The compound features a triazole ring and a cyclopentapyrimidine structure, which are known for their biological significance.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity:
- Targeting Folate Pathways:
-
Anticancer Properties:
- Preliminary studies indicate that derivatives of pyrimidine compounds exhibit significant anticancer activity by inducing apoptosis in various cancer cell lines. The incorporation of the cyclopentapyrimidine structure may enhance this effect due to its ability to disrupt cellular signaling pathways involved in tumor growth .
Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of related compounds. The results indicated that certain derivatives showed IC50 values in the nanomolar range against human tumor cell lines. For example:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | KB Human Tumors | 1.7 |
| Compound B | A549 Lung Cancer | 5.0 |
| Compound C | MCF7 Breast Cancer | 10.0 |
These findings suggest that the compound's structural features contribute significantly to its cytotoxicity against cancer cells .
Enzymatic Inhibition
Research has demonstrated that similar compounds effectively inhibit enzymes such as GARFTase and thymidylate synthase, which are critical for nucleotide biosynthesis in rapidly dividing cells. The inhibition of these enzymes can lead to reduced proliferation of cancer cells and increased apoptosis .
Case Studies
- Study on Folate Receptor Targeting:
-
In Vivo Efficacy:
- An animal model study demonstrated that administration of related azetidinone derivatives resulted in reduced tumor size and improved survival rates compared to controls. This suggests that compounds like 3,3-dimethyl-1-(3-{...}) could be promising candidates for further development as anticancer agents .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties. Research indicates that derivatives of 1,2,3-triazoles, similar to the structure of 3,3-dimethyl-1-(3-{[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl]carbonyl}phenyl)-2-azetanone, exhibit significant activity against Mycobacterium tuberculosis and other pathogenic microorganisms. The synthesis of such compounds often involves click chemistry methods that yield high purity and efficiency .
Cancer Therapeutics
The compound's structural features suggest potential applications in cancer therapeutics. Triazole-containing compounds have been explored for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. This is attributed to their interaction with biological targets involved in cell proliferation and survival pathways .
Agrochemical Applications
Pesticidal Properties
The compound's derivatives have been investigated for their efficacy as pesticides. Its ability to control phytopathogenic microorganisms makes it valuable in agricultural settings. Research has shown that similar triazole compounds can effectively manage diseases caused by fungi and bacteria in crops, enhancing yield and quality .
Plant Growth Regulation
In addition to its pesticidal properties, compounds with a similar framework have been studied for their role as plant growth regulators. They can influence plant physiology by modulating hormone levels or acting as signaling molecules that promote growth under stress conditions .
Synthesis and Characterization
Synthetic Methods
The synthesis of this compound typically involves multi-step reactions including cyclization and functionalization processes. Advanced methods such as microwave-assisted synthesis and solvent-free conditions are being explored to enhance yield and reduce reaction times .
Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared spectroscopy (IR), and single crystal X-ray diffraction are commonly employed to analyze the compound’s properties .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anti-Tuberculosis Activity
A study synthesized a series of triazole derivatives including those structurally related to this compound. These compounds were evaluated for their anti-tubercular activity using resazurin microplate assay methods against multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated several compounds exhibited potent inhibitory effects with low cytotoxicity towards mammalian cells .
Case Study 2: Pesticidal Efficacy
Research focused on the application of triazole-based compounds in agriculture demonstrated effective control over fungal pathogens affecting crops such as wheat and corn. Field trials showed that these compounds significantly reduced disease incidence compared to untreated controls, highlighting their potential as environmentally friendly agrochemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
